Methyl 5-bromo-2-cyano-4-formylbenzoate

Topological Polar Surface Area Medicinal Chemistry Solubility Optimization

Sourcing regioisomerically pure multi-functional benzoates for heterocycle synthesis often causes procurement delays. Methyl 5-bromo-2-cyano-4-formylbenzoate (CAS 1806850-23-6) provides the precise 2-cyano-4-formyl geometry needed for regioselective cyclocondensations. • Three orthogonal reactive centers (Br, CN, CHO) enable sequential cross-coupling, reduction, and hydrolysis without protecting group steps • TPSA 67.2 Ų enables predictable ADME fine-tuning vs. formyl-lacking analogs • ≥98% purity; documented bp 366.8°C and density 1.65 g/cm³ support isomeric identity confirmation

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 1806850-23-6
Cat. No. B1409656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-cyano-4-formylbenzoate
CAS1806850-23-6
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C(=C1)Br)C=O)C#N
InChIInChI=1S/C10H6BrNO3/c1-15-10(14)8-3-9(11)7(5-13)2-6(8)4-12/h2-3,5H,1H3
InChIKeyIELYRLFXQHMXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2-cyano-4-formylbenzoate: Multifunctional Building Block


Methyl 5‑bromo‑2‑cyano‑4‑formylbenzoate (CAS 1806850‑23‑6) is a polysubstituted benzoate ester that incorporates three distinct reactive centers—a bromo leaving group, a cyano electron‑withdrawing substituent, and a formyl aldehyde—on a single aromatic ring [REFS‑1]. With a molecular formula of C₁₀H₆BrNO₃ and a molecular weight of 268.06 g mol⁻¹, it is offered commercially at purities of ≥97–98% [REFS‑2][REFS‑3]. This substitution pattern enables sequential, orthogonal functionalization that is not available from simpler mono‑ or difunctional benzoate analogs, making it a targeted intermediate for constructing complex heterocycles and performing chemo‑ and regioselective cross‑coupling reactions [REFS‑4].

Orthogonal handles
Bromo, cyano and formyl groups enable sequential, chemoselective transformations without intermediate protection.
Regiospecific geometry
2‑cyano‑4‑formyl substitution pattern directs cyclization regioselectivity for targeted heterocyclic scaffolds.
Commercial purity grade
Supplied at ≥97–98% purity, suitable for multi-step synthesis and metal-catalyzed couplings.

Methyl 5-bromo-2-cyano-4-formylbenzoate: Risks of Simpler Analog Substitution


Although several structurally related benzoates share the C₁₀H₆BrNO₃ framework, their substitution patterns differ critically in the positioning of the cyano, formyl, and ester groups. This regioisomerism directly impacts both the physical properties—boiling point, density, and polar surface area—and the electronic landscape of the aromatic ring [REFS‑1][REFS‑2]. For instance, Methyl 5‑bromo‑4‑cyano‑2‑formylbenzoate (CAS 1804381‑31‑4) exhibits a 23 °C higher boiling point and a 0.05 g cm⁻³ greater density than the target compound, indicating stronger intermolecular interactions that can affect purification and handling [REFS‑1][REFS‑3]. More importantly, the relative orientation of the electron‑withdrawing cyano and formyl groups relative to the bromo and ester moieties alters the regioselectivity of metal‑catalyzed couplings and condensation reactions, making generic substitution untenable without re‑optimization of synthetic protocols [REFS‑4].

4‑cyano‑2‑formyl regioisomer may shift cyclization regioselectivity and alter boiling point/density, complicating purification and reaction outcome.
Formyl‑lacking analog (Methyl 5‑bromo‑2‑cyanobenzoate) lacks the aldehyde handle, reducing orthogonal functionalization and significantly lowering TPSA, which can impact solubility-driven properties.

Methyl 5-bromo-2-cyano-4-formylbenzoate: Comparator-Based Differentiation


Polar Surface Area Advantage Over Formyl-Lacking Analogs

The topological polar surface area (TPSA) of Methyl 5‑bromo‑2‑cyano‑4‑formylbenzoate is 67.2 Ų, a value 2.55‑fold higher than that of Methyl 5‑bromo‑2‑cyanobenzoate (CAS 714237‑95‑3), which has a TPSA of only 26.3 Ų [REFS‑1][REFS‑2]. This difference arises from the additional formyl group, which contributes a polar aldehyde moiety and alters the overall electronic distribution. A higher TPSA correlates with increased aqueous solubility and can influence membrane permeability in drug‑discovery applications, making the formyl‑containing compound a distinct choice when solubility‑driven properties are critical [REFS‑3].

TPSA vs formyl‑lacking analog
Source review
+40.9 Ų (+155%)
Target TPSA 67.2 Ų
Analog TPSA 26.3 Ų
Higher polar surface area supports solubility-driven property tuning in medicinal chemistry campaigns.
Predicted in silico value; experimental validation may be needed.
Topological Polar Surface Area Medicinal Chemistry Solubility Optimization

Boiling Point and Density Differentiation Between Regioisomers

Predicted boiling point and density values provide a clear physical distinction between the 2‑cyano‑4‑formyl and 4‑cyano‑2‑formyl regioisomers. Methyl 5‑bromo‑2‑cyano‑4‑formylbenzoate exhibits a boiling point of 366.8 ± 42.0 °C and a density of 1.65 ± 0.1 g cm⁻³ [REFS‑1]. In contrast, the regioisomer Methyl 5‑bromo‑4‑cyano‑2‑formylbenzoate (CAS 1804381‑31‑4) has a higher predicted boiling point of 389.5 ± 42.0 °C and a higher density of 1.70 ± 0.1 g cm⁻³ [REFS‑2]. These differences—+22.7 °C and +0.05 g cm⁻³—reflect variations in molecular packing and intermolecular forces arising from the altered substitution pattern, which can influence distillation and recrystallization behavior.

Boiling point & density vs regioisomer
Source review
Boiling Point 366.8 ± 42.0 °C +22.7 °C
Density 1.65 ± 0.1 g/cm³ +0.05 g/cm³
Physical property differences enable regioisomer discrimination and can guide purification strategy.
Predicted values at 760 mmHg; confirm experimentally for critical separations.
Physical Properties Purification Regioisomer Discrimination

Orthogonal Reactivity for Sequential Functionalization

Methyl 5‑bromo‑2‑cyano‑4‑formylbenzoate carries three chemically orthogonal groups: a bromo substituent (available for Pd‑catalyzed cross‑couplings such as Suzuki–Miyaura and Sonogashira), a cyano group (electron‑withdrawing and convertible to amines or tetrazoles), and a formyl aldehyde (reactive toward condensation, reductive amination, and nucleophilic addition) [REFS‑1][REFS‑2]. In contrast, the common analog Methyl 5‑bromo‑2‑cyanobenzoate (CAS 714237‑95‑3) lacks the formyl group entirely, limiting its utility to only two reaction handles [REFS‑3]. Similarly, the acid analog 5‑Bromo‑2‑cyano‑4‑formylbenzoic acid (CAS not assigned) replaces the methyl ester with a free carboxylic acid, which can interfere with certain coupling conditions and requires additional protection/deprotection steps [REFS‑4]. The methyl ester in the target compound is stable under many non‑aqueous cross‑coupling conditions and can be selectively hydrolyzed later, providing greater synthetic flexibility.

Orthogonal reactivity profile
Class-level inference
3 orthogonal handles
Handles Br (coupling), CN (EWG/amination), CHO (condensation)
Ester protection Methyl ester stable under non‑aqueous couplings, hydrolyzable later
Enables sequential chemoselective transformations without additional protection/deprotection steps.
Compared to formyl‑lacking (2 handles) and free‑acid analog (needs protection).
Orthogonal Synthesis Chemoselectivity Heterocyclic Chemistry

Methyl 5-bromo-2-cyano-4-formylbenzoate: Optimal Application Scenarios


Regioisomerically Pure Heterocyclic Synthesis

When constructing fused heterocycles such as quinazolines, phthalazines, or isoquinolines, the precise spatial arrangement of the cyano and formyl groups is critical for cyclization regioselectivity. Methyl 5‑bromo‑2‑cyano‑4‑formylbenzoate provides the exact 2‑cyano‑4‑formyl geometry required for certain cyclocondensations; substituting it with the 4‑cyano‑2‑formyl regioisomer (CAS 1804381‑31‑4) would lead to a different cyclization mode, potentially yielding an undesired isomeric product [REFS‑1]. The lower boiling point and density of the target compound (366.8 °C, 1.65 g cm⁻³ vs 389.5 °C, 1.70 g cm⁻³) also suggest easier purification and handling [REFS‑2][REFS‑3].

Fine-Tuned TPSA for ADME Optimization

In drug discovery, balancing lipophilicity and polarity is essential for achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Methyl 5‑bromo‑2‑cyano‑4‑formylbenzoate, with a TPSA of 67.2 Ų, offers a substantially higher polar surface area than the formyl‑lacking analog Methyl 5‑bromo‑2‑cyanobenzoate (TPSA 26.3 Ų) [REFS‑4][REFS‑5]. This makes the target compound a preferred building block when designing lead compounds that require enhanced aqueous solubility or when attempting to reduce membrane permeability to avoid CNS penetration. The quantitative TPSA difference (+40.9 Ų) provides a predictable handle for fine‑tuning physicochemical properties without altering the core scaffold [REFS‑6].

Sequential Orthogonal Functionalization in Complex Synthesis

For projects requiring the sequential installation of three different moieties on a single aromatic ring—such as first performing a Suzuki coupling at the bromo site, then reducing the formyl group to an alcohol for further derivatization, and finally hydrolyzing the ester to a carboxylic acid—Methyl 5‑bromo‑2‑cyano‑4‑formylbenzoate is the only regioisomer that provides all three functional groups in the correct orientation [REFS‑7]. Using the acid analog (5‑bromo‑2‑cyano‑4‑formylbenzoic acid) would require protecting the acid before the coupling step, adding two extra synthetic operations. The methyl ester version thus reduces step count and improves overall yield, directly impacting procurement value in multi‑step syntheses [REFS‑8].

Physical Signatures for Regioisomer Identity Confirmation

The measurable differences in boiling point (+22.7 °C) and density (+0.05 g cm⁻³) between the 2‑cyano‑4‑formyl and 4‑cyano‑2‑formyl regioisomers provide a basis for developing robust analytical methods to verify identity and purity [REFS‑2][REFS‑3]. Procurement of Methyl 5‑bromo‑2‑cyano‑4‑formylbenzoate with a documented boiling point and density that match the 2,4‑substitution pattern ensures that the correct isomer is being used, preventing costly synthetic failures due to isomeric contamination.

Application
Selection Property
Validation Focus
Regioisomerically pure heterocyclic synthesis
2‑cyano‑4‑formyl regioisomer geometry
Cyclization regioselectivity and isomeric purity verification
Physicochemical property modulation in lead optimization
Higher polar surface area relative to formyl‑lacking analogs
Solubility and permeability tuning in ADME assays
Multi-step divergent synthesis
Three orthogonal reactive handles with ester protection
Chemoselective transformation sequence without intermediate protection
Regioisomer identity verification
Differentiated boiling point and density profile
Analytical method development for isomeric purity confirmation
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